Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)
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Overview
Description
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) is a coordination compound featuring ruthenium as the central metal atom. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications. It has a molecular formula of C28H72Cl2N2P2Ru and a molecular weight of 670.816 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) typically involves the reaction of ruthenium chloride with 3-(di-t-butylphosphino)propylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where it acts as a catalyst.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for reduction reactions and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from reactions involving Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) depend on the specific reaction conditions and reagents used. For example, in hydrogenation reactions, the primary products are reduced forms of the starting materials .
Scientific Research Applications
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA and other cellular components.
Mechanism of Action
The mechanism of action of Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) involves its ability to coordinate with various substrates and facilitate chemical reactions. The ruthenium center acts as a catalytic site, enabling the activation and transformation of reactants. The compound’s phosphine ligands play a crucial role in stabilizing the ruthenium center and enhancing its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Dichlorobis[3-(diphenylphosphino)propylamine]ruthenium(II): This compound has similar catalytic properties but features diphenylphosphino ligands instead of di-t-butylphosphino ligands.
Dichlorobis[2-(di-tert-butylphosphino)ethylamine]ruthenium(II): Another similar compound with slight variations in the ligand structure.
Uniqueness
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) is unique due to its specific ligand structure, which provides distinct steric and electronic properties. These properties enhance its catalytic efficiency and selectivity in various chemical reactions .
Properties
CAS No. |
1196147-60-0 |
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Molecular Formula |
C22H52Cl2N2P2Ru |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
3-ditert-butylphosphanylpropan-1-amine;ruthenium(2+);dichloride |
InChI |
InChI=1S/2C11H26NP.2ClH.Ru/c2*1-10(2,3)13(9-7-8-12)11(4,5)6;;;/h2*7-9,12H2,1-6H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
NSPIEVFIMGNWDW-UHFFFAOYSA-L |
SMILES |
CC(C)(C)P(CCCN)C(C)(C)C.CC(C)(C)P(CCCN)C(C)(C)C.Cl[Ru]Cl |
Canonical SMILES |
CC(C)(C)P(CCCN)C(C)(C)C.CC(C)(C)P(CCCN)C(C)(C)C.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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